molecular formula C19H19N5O B11990638 5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide

5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide

Cat. No.: B11990638
M. Wt: 333.4 g/mol
InChI Key: HGXBAPBGIQXDEV-DEDYPNTBSA-N
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Description

5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a phenyl group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

    Condensation with 4-Dimethylaminobenzaldehyde: The final step involves the condensation of the hydrazide derivative with 4-dimethylaminobenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the 4-dimethylamino-benzylidene group.

    2H-pyrazole-3-carboxylic acid derivatives: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

5-Phenyl-2H-pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is unique due to the presence of the 4-dimethylamino-benzylidene group, which imparts distinct chemical and biological properties. This group may enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O/c1-24(2)16-10-8-14(9-11-16)13-20-23-19(25)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,22)(H,23,25)/b20-13+

InChI Key

HGXBAPBGIQXDEV-DEDYPNTBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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